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Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member

of the Janus kinase (JAK) family. Its unique mechanism of action, involving allosteric inhibition

by binding to the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from other

JAK inhibitors that target the conserved active site in the catalytic (JH1) domain.[1][2] This

guide provides a comparative analysis of the cross-reactivity of deucravacitinib with other

kinases, supported by experimental data, to inform research and development in autoimmune

and inflammatory diseases.

High Selectivity for TYK2 Over Other Janus Kinases
Deucravacitinib demonstrates a high degree of selectivity for TYK2 over the other members of

the JAK family: JAK1, JAK2, and JAK3. This selectivity is attributed to its unique binding to the

more structurally diverse pseudokinase domain.[2] In contrast, other approved JAK inhibitors,

such as tofacitinib, upadacitinib, and baricitinib, are ATP-competitive and exhibit varying

degrees of inhibition across multiple JAK family members.[1]

Comparative Inhibitory Activity in Whole Blood Assays
The selectivity of deucravacitinib has been quantified in in vitro human whole blood assays,

which mimic a more physiologically relevant environment. The following table summarizes the

half-maximal inhibitory concentrations (IC50) of deucravacitinib and other JAK inhibitors

against signaling pathways mediated by different JAK members.
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Compound
TYK2/JAK2
Signaling (IL-12/IL-
23 pathway)

JAK1/JAK3
Signaling (IL-2
pathway)

JAK2/JAK2
Signaling (TPO
pathway)

Deucravacitinib IC50: 14 nM IC50: 2,400 nM IC50: >10,000 nM

Tofacitinib IC50: 1,600 nM IC50: 91 nM IC50: 480 nM

Upadacitinib IC50: 1,600 nM IC50: 45 nM IC50: 310 nM

Baricitinib IC50: 780 nM IC50: 49 nM IC50: 430 nM

Data sourced from Chimalakonda A, et al. Dermatol Ther (Heidelb). 2021.[1]

These data highlight that deucravacitinib is significantly more potent at inhibiting TYK2-

mediated signaling compared to the other tested JAK inhibitors. Conversely, deucravacitinib

shows substantially less activity against JAK1, JAK2, and JAK3-mediated pathways. In cellular

signaling assays, deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2

versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3] In direct kinase

binding assays, deucravacitinib exhibited minimal to no activity against JAK1, JAK2, and JAK3,

with IC50 values greater than 10 µM.[3]

Experimental Protocols
The comparative selectivity data presented above were generated using established in vitro

whole blood assays. The general methodologies are outlined below.

In Vitro Whole Blood Assays for Kinase Selectivity
Objective: To determine the potency and selectivity of kinase inhibitors by measuring their

effect on specific cytokine-induced signaling pathways in human whole blood.

General Protocol:

Blood Collection: Fresh human whole blood is collected from healthy donors.

Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of the

test compounds (e.g., deucravacitinib, tofacitinib) for a specified period.
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Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct

JAK-STAT signaling pathways:

TYK2/JAK2 Signaling: Interleukin-12 (IL-12) is used to stimulate the production of

interferon-gamma (IFN-γ), a downstream marker of the IL-12/IL-23 pathway.[1]

JAK1/JAK3 Signaling: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5

in T-lymphocytes.[1]

JAK2/JAK2 Signaling: Thrombopoietin (TPO) is used to induce the phosphorylation of

STAT3 in platelets.[1]

Endpoint Analysis: Following stimulation, the relevant downstream signaling events are

quantified:

For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma is measured by

ELISA.

For the JAK1/JAK3 and JAK2/JAK2 assays, the phosphorylation of STAT proteins in

specific cell populations is measured by flow cytometry using phospho-specific antibodies.

Data Analysis: The data are analyzed to determine the concentration of each inhibitor that

causes a 50% reduction in the signaling endpoint (IC50). These values are then compared to

assess the selectivity of the compounds.
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Caption: Workflow for in vitro whole blood kinase selectivity assays.

Deucravacitinib's Mechanism and Signaling
Pathway
Deucravacitinib's selectivity stems from its allosteric inhibition of the TYK2 pseudokinase

domain. This locks the kinase in an inactive conformation, preventing downstream signaling.

TYK2 is crucial for signaling by key cytokines implicated in autoimmune diseases, including IL-

12, IL-23, and Type I interferons.[4][5] By selectively inhibiting TYK2, deucravacitinib modulates

these specific pathways while sparing others that are dependent on JAK1, JAK2, and JAK3.
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Caption: Deucravacitinib selectively inhibits the TYK2 signaling pathway.

Conclusion
The available data strongly support that deucravacitinib is a highly selective inhibitor of TYK2.

Its unique allosteric mechanism of action results in minimal cross-reactivity with other JAK

family members at clinically relevant concentrations. This high degree of selectivity may

contribute to a differentiated safety and efficacy profile compared to pan-JAK inhibitors and

presents a promising therapeutic strategy for a range of immune-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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